[3-(1H-Imidazol-1-yl)propyl](4-pyridinylmethyl)amine dihydrochloride
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Overview
Description
3-(1H-Imidazol-1-yl)propylamine dihydrochloride is a chemical compound with the molecular formula C12H16N4·2HCl. It is a solid substance used in various scientific research applications due to its unique chemical structure, which includes both imidazole and pyridine rings. This compound is known for its potential biological activities and is often utilized in the study of biochemical processes and drug development.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-(1H-Imidazol-1-yl)propylamine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced forms of the compound, often with hydrogenated rings.
Substitution: Substituted derivatives with different functional groups attached to the imidazole or pyridine rings.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine monohydrochloride
- 3-(1H-Imidazol-1-yl)propylamine trihydrochloride
Uniqueness
The dihydrochloride form of 3-(1H-Imidazol-1-yl)propylamine is unique due to its enhanced solubility and stability compared to its mono- and trihydrochloride counterparts. This makes it particularly useful in various research applications where these properties are essential.
Properties
IUPAC Name |
3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12;;/h2-3,5-7,9,11,14H,1,4,8,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWNEVMACHGTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCN2C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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